2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide;hydrochloride
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Overview
Description
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide;hydrochloride is a complex organic compound that features a thiadiazole ring, an imidazopyridine moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Sulfanyl Substitution: The thiadiazole ring is then functionalized with a sulfanyl group using a suitable thiol reagent.
Imidazopyridine Formation: The imidazopyridine moiety is synthesized separately through a cyclization reaction involving a pyridine derivative and an imidazole precursor.
Coupling Reaction: The final step involves coupling the thiadiazole and imidazopyridine intermediates through an acetamide linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazopyridine moiety, potentially reducing double bonds or nitro groups if present.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazopyridine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide has several research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Pharmaceuticals: The compound is studied for its ability to interact with specific biological targets, making it a candidate for drug development.
Material Science: Its unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with metal ions, while the imidazopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-5-methyl-1,3,4-thiadiazole: Shares the thiadiazole ring but lacks the imidazopyridine moiety.
5-Methyl-1,3,4-thiadiazole-2-thiol: Similar thiadiazole structure with a thiol group.
2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Contains a thiadiazole ring and a sulfanyl group but differs in the other substituents.
Uniqueness
The uniqueness of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide lies in its combination of the thiadiazole and imidazopyridine moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS2.ClH/c1-12-21-22-18(26-12)25-11-16(24)19-14-8-5-9-23-10-15(20-17(14)23)13-6-3-2-4-7-13;/h2-10H,11H2,1H3,(H,19,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYVYADEURKMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=CN3C2=NC(=C3)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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